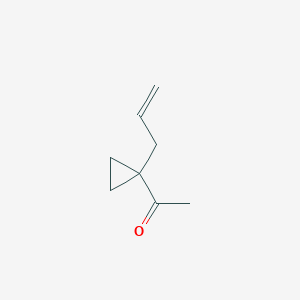

1-(1-Allyl-cyclopropyl)-ethanone

Beschreibung

BenchChem offers high-quality 1-(1-Allyl-cyclopropyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Allyl-cyclopropyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-prop-2-enylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-4-8(5-6-8)7(2)9/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAYAAVNSBWLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1-(1-Allyl-cyclopropyl)-ethanone: A Comprehensive Technical Guide

Executive Summary

1,1-disubstituted cyclopropanes are highly valuable rigidified scaffolds in medicinal chemistry, often utilized to lock molecular conformations and improve pharmacokinetic properties. The synthesis of 1-(1-allyl-cyclopropyl)-ethanone (also known as 1-(1-allylcyclopropyl)ethan-1-one) presents a unique synthetic challenge: the direct α -alkylation of cyclopropyl methyl ketone is regiochemically unviable.

This whitepaper details a highly robust, self-validating two-step protocol utilizing cyclopropanecarbonitrile as the starting material. By leveraging nitrile-directed α -lithiation followed by organolithium addition, researchers can bypass regioselectivity issues and achieve a high-yielding synthesis of the target quaternary cyclopropyl ketone.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Problem: Attempting to synthesize the target compound via direct enolization and allylation of cyclopropyl methyl ketone is fundamentally flawed. Treatment of cyclopropyl methyl ketone with a strong base (e.g., LDA) results in deprotonation almost exclusively at the methyl group. The cyclopropyl ring C-H bonds possess high s-character (approaching sp2 hybridization), making them less acidic. Furthermore, forming an enolate double bond exocyclic to a highly strained three-membered ring is thermodynamically unfavorable.

The Nitrile Advantage: To circumvent this, cyclopropanecarbonitrile is utilized as the core building block. The electron-withdrawing nitrile group sufficiently acidifies the α -proton, allowing for quantitative deprotonation by Lithium Diisopropylamide (LDA) at cryogenic temperatures. The resulting α -lithionitrile is highly nucleophilic and undergoes clean SN2 alkylation with allyl bromide[1]. Subsequently, the nitrile is converted to the methyl ketone via the addition of methyllithium (MeLi)[2]. MeLi is specifically chosen over methylmagnesium bromide due to its superior nucleophilicity and smaller steric profile, which is critical when attacking a sterically hindered quaternary carbon center.

Retrosynthetic logic for 1-(1-Allyl-cyclopropyl)-ethanone avoiding regioselectivity issues.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Allylcyclopropanecarbonitrile

Causality & Design: LDA is employed as a non-nucleophilic base to prevent unwanted addition to the nitrile carbon. The reaction is initiated at 0 °C to stabilize the α -lithionitrile intermediate while preventing self-condensation.

Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopropanecarbonitrile (1.0 equiv) and anhydrous THF (0.5 M).

-

Cool the solution to 0 °C using an ice/water bath.

-

Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe. Stir for 10-15 minutes to ensure complete deprotonation[1].

-

In a separate flask, prepare a solution of allyl bromide (1.05 equiv) in anhydrous THF. Add the lithiated nitrile mixture dropwise to the allyl bromide solution at 0 °C[1].

-

Stir the reaction at 0 °C for 1 hour[1].

-

Quench the reaction with saturated aqueous NH4Cl solution and dilute with water[1].

-

Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x)[1]. Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and evaporate to dryness at low temperature (< 30 °C)[1].

-

Purify via silica gel chromatography (eluting with pure petroleum ether) to afford 1-allylcyclopropanecarbonitrile as a yellow oil[1].

Step 2: Synthesis of 1-(1-Allyl-cyclopropyl)-ethanone

Causality & Design: The addition of MeLi to the hindered nitrile forms a stable lithium ketimine salt. This intermediate resists further nucleophilic attack, preventing the over-addition that leads to tertiary alcohols. Subsequent acidic hydrolysis unmasks the target ketone.

Protocol:

-

Dissolve 1-allylcyclopropanecarbonitrile (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon or nitrogen atmosphere.

-

Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath[2].

-

Add Methyllithium (MeLi, 1.6 M in diethyl ether, 1.1 equiv) dropwise over 10 minutes[2].

-

Maintain the temperature between -20 °C and -10 °C and stir for 15 to 30 minutes[2]. Monitor conversion via GC-MS or TLC[2].

-

Once full conversion to the ketimine salt is observed, carefully quench the reaction by adding 1M HCl (aq) dropwise[2].

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the imine.

-

Extract the mixture with Diethyl Ether (3x). Wash the organic phase with saturated NaHCO3 (aq) and brine, dry over MgSO4 , and concentrate in vacuo.

-

Purify the crude product via vacuum distillation or column chromatography to yield 1-(1-allyl-cyclopropyl)-ethanone.

Mechanistic pathway for the conversion of the hindered nitrile to the target methyl ketone.

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate reaction tracking, the following table summarizes the key quantitative parameters and expected analytical markers for both synthetic steps.

| Parameter | Step 1: α -Alkylation | Step 2: Organolithium Addition |

| Starting Material | Cyclopropanecarbonitrile | 1-Allylcyclopropanecarbonitrile |

| Key Reagents | LDA, Allyl Bromide | Methyllithium (MeLi), HCl (aq) |

| Solvent System | Anhydrous THF | Anhydrous THF / Diethyl Ether |

| Temperature Profile | 0 °C | -20 °C to Room Temperature |

| Reaction Time | 1.0 - 1.5 hours | 15 - 30 mins (Addition), 30 mins (Hydrolysis) |

| Typical Yield | 80% - 85% | 75% - 80% |

| Key 1 H NMR Shifts | δ 5.83 (m, 1H, =CH), 5.11-5.24 (m, 2H, =CH 2 ) | δ 2.15 (s, 3H, CH 3 C=O), 5.80 (m, 1H, =CH) |

Safety & Scalability Considerations

-

Organolithium Hazards: Both LDA and MeLi are highly reactive, moisture-sensitive, and potentially pyrophoric. All transfers must be conducted using rigorous Schlenk line techniques or within a glovebox.

-

Cryogenic Control: The exothermic nature of organolithium additions requires strict temperature control. On a scale larger than 10 grams, the dropwise addition of MeLi must be carefully metered to prevent localized heating, which can lead to side reactions or solvent boiling.

-

Quenching Protocol: The acidic quench in Step 2 is highly exothermic. HCl must be added slowly, and adequate venting must be provided to accommodate any gas evolution.

References

- Title: WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE Source: Google Patents URL

- Title: WO2011163325A1 - Perfume systems Source: Google Patents URL

Sources

Structure Elucidation of 1-(1-Allyl-cyclopropyl)-ethanone: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structure elucidation of small organic molecules is a critical milestone in drug development and synthetic chemistry. 1-(1-Allyl-cyclopropyl)-ethanone (Chemical Formula: C₈H₁₂O) presents a unique analytical challenge due to its 1,1-disubstituted cyclopropane architecture, which features isolated spin systems and complex diastereotopic proton environments.

This whitepaper provides an in-depth, self-validating methodological guide to elucidating this structure. By layering orthogonal analytical techniques—starting with functional group profiling (HRMS, FT-IR) and culminating in spatial framework assembly (1D/2D NMR)—we establish a rigorous, causal chain of evidence that leaves no room for structural ambiguity.

Orthogonal Analytical Workflow

To prevent confirmation bias, structure elucidation must operate as a self-validating system. Initial hypotheses generated by mass spectrometry and infrared spectroscopy must be independently verified by nuclear magnetic resonance mapping[1].

Fig 1. Step-by-step orthogonal analytical workflow for structure elucidation.

Protocol 1: Functional Group & Mass Profiling (GC-MS & FT-IR)

Causality & Rationale: Before analyzing connectivity, we must establish the molecular boundary conditions (exact mass and functional groups). Electron Ionization (EI) is chosen over soft ionization to intentionally induce fragmentation, allowing us to identify the bipartite nature of the substituents attached to the cyclopropane ring.

-

GC-MS Acquisition: Inject 1 μL of a dilute sample (1 mg/mL in hexane) into a GC-MS system equipped with an HP-5MS column. Utilize an EI source at 70 eV to induce alpha-cleavage.

-

FT-IR Acquisition: Apply a neat drop of the liquid sample directly onto the ATR (Attenuated Total Reflectance) diamond crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution to capture high-frequency C-H stretches characteristic of strained rings[2].

Table 1: Quantitative HRMS and FT-IR Data

| Technique | Observed Signal | Assignment / Formula | Causal Explanation |

| HRMS (EI) | m/z 124.0888 | [M]⁺ (C₈H₁₂O) | Confirms exact mass and 3 degrees of unsaturation (Ring + C=O + C=C). |

| HRMS (EI) | m/z 83.0497 | [M - C₃H₅]⁺ | Loss of the allyl radical (41 Da), leaving a stable 1-acetylcyclopropyl cation. |

| HRMS (EI) | m/z 43.0184 | [CH₃CO]⁺ | Alpha-cleavage yielding the acylium ion; diagnostic for methyl ketones. |

| FT-IR (ATR) | 3080 cm⁻¹ | C-H stretch (sp²) | High s-character of cyclopropane and terminal alkene C-H bonds[2]. |

| FT-IR (ATR) | 1695 cm⁻¹ | C=O stretch | Carbonyl conjugates with the Walsh orbitals of the cyclopropane ring. |

| FT-IR (ATR) | 1640 cm⁻¹ | C=C stretch | Olefinic stretch of the uncoupled, terminal allyl group. |

Diagnostic Insight: Standard aliphatic ketones exhibit a C=O stretch near 1715 cm⁻¹. However, the bent "banana" bonds of the cyclopropane ring possess substantial π-character. This allows the ring to conjugate with the adjacent carbonyl group, effectively lowering the force constant of the C=O bond and shifting its absorption to ~1695 cm⁻¹.

Carbon Framework & Proton Environments (1D NMR)

Protocol 2: 1D and 2D NMR Acquisition

Causality & Rationale: Standard ¹³C NMR cannot differentiate between the allylic CH₂ and the cyclopropyl CH₂ groups. We utilize DEPT-135 to phase CH₂ signals negatively, instantly isolating the methylene carbons from the methine and methyl carbons.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

-

1H NMR: Acquire 16 scans at 400 MHz with a spectral width of 12 ppm. Use a relaxation delay (d1) of 1.5 s to ensure the quantitative integration of the isolated acetyl and allyl spin systems.

-

13C & DEPT-135: Acquire the ¹³C spectrum with WALTZ-16 proton decoupling for 1024 scans. Follow immediately with a DEPT-135 sequence.

-

2D NMR (COSY, HSQC, HMBC): Run gradient-selected 2D experiments. For HMBC, optimize the long-range coupling constant delay for J = 8 Hz to capture critical ²J and ³J correlations to the quaternary cyclopropane carbon[3].

Table 2: Comprehensive 1D and 2D NMR Assignments (400 MHz, CDCl₃)

| Pos. | ¹³C δ (ppm) | DEPT-135 | ¹H δ (ppm) | Multiplicity (J in Hz) | COSY | HMBC (¹H → ¹³C) |

| 1 | 33.0 | Cq (Null) | - | - | - | - |

| 2, 3 | 14.5 | CH₂ (-) | 1.20 (2H, cis)0.75 (2H, trans) | m (AA'BB' system) | H2 ↔ H3 | C1, C4, C6 |

| 4 | 209.0 | Cq (Null) | - | - | - | - |

| 5 | 27.0 | CH₃ (+) | 2.10 (3H) | s | - | C1, C4 |

| 6 | 40.5 | CH₂ (-) | 2.45 (2H) | d (J = 7.0) | H7 | C1, C4, C7, C2/C3 |

| 7 | 135.5 | CH (+) | 5.80 (1H) | ddt (J = 17.0, 10.0, 7.0) | H6, H8 | C6, C8 |

| 8 | 116.0 | CH₂ (-) | 5.05 (2H) | m | H7 | C7 |

Stereochemical Considerations: The cyclopropane protons (H2 and H3) exhibit extreme shielding due to the diamagnetic anisotropy of the ring[4]. Furthermore, because C1 is asymmetrically substituted (acetyl vs. allyl), the top and bottom faces of the ring are chemically distinct. The protons cis to the electron-withdrawing acetyl group resonate further downfield (~1.20 ppm) than those trans to it (~0.75 ppm), creating a complex AA'BB' multiplet rather than a simple singlet.

Spatial & Connectivity Mapping (2D NMR)

The 1D NMR data reveals three isolated spin systems: the acetyl group, the allyl group, and the cyclopropane ring. Because these systems are separated by quaternary carbons, 1D ¹H NMR and COSY cannot link them together.

Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool used to bridge these fragments. By detecting long-range carbon-proton couplings, HMBC validates the 1,1-disubstitution pattern.

Fig 2. Key HMBC (dashed) and COSY (solid) correlations bridging the framework.

Mechanistic Proof of Structure:

-

The C1 Hub: The quaternary carbon C1 (33.0 ppm) shows strong HMBC cross-peaks from the acetyl protons (H5) and the allyl methylene protons (H6). This unequivocally proves that both functional groups are attached to the same carbon, ruling out 1,2-disubstituted isomers.

-

The Carbonyl Bridge: The carbonyl carbon C4 (209.0 ppm) receives HMBC correlations from the acetyl protons (H5), the allyl protons (H6), and the cyclopropyl protons (H2/H3). This 3-way correlation acts as a self-validating anchor point for the entire molecular framework.

Conclusion

The structure of 1-(1-Allyl-cyclopropyl)-ethanone is conclusively elucidated through a layered analytical approach. HRMS and FT-IR establish the molecular formula and conjugated functional groups. 1D NMR resolves the unique diastereotopic environment of the cyclopropane ring, while 2D HMBC definitively maps the 1,1-disubstitution pattern at the quaternary center. This rigorous, multi-modal methodology ensures total structural confidence required for downstream synthetic or pharmacological applications.

References

-

Structural elucidation of compounds using different types of spectroscopic techniques Journal of Chemical and Pharmaceutical Sciences[Link]

-

Computational methods for NMR and MS for structure elucidation Physical Sciences Reviews[Link]

-

Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions The Journal of Organic Chemistry (ACS Publications)[Link]

-

Stereoselective construction of nitrile-substituted cyclopropanes Chemical Communications (The Royal Society of Chemistry)[Link]

Sources

Theoretical Studies on 1-(1-Allyl-cyclopropyl)-ethanone: Conformational Dynamics, Orbital Interactions, and Photochemical Pathways

Executive Summary

The rational design of complex molecular architectures relies heavily on understanding the stereoelectronic behavior of highly strained ring systems. 1-(1-Allyl-cyclopropyl)-ethanone represents a specialized, sterically congested motif featuring a rigid cyclopropane ring, a flexible allyl group, and a highly reactive carbonyl moiety. This trifecta of functional groups makes it a prime candidate for studying Walsh orbital conjugation, Norrish Type I photochemical cleavage, and transition-state stereocontrol.

This whitepaper synthesizes current computational frameworks and field-proven experimental methodologies to decode the theoretical underpinnings of 1-(1-Allyl-cyclopropyl)-ethanone. By establishing a self-validating system of Density Functional Theory (DFT) modeling and spectroscopic validation, we provide actionable insights for researchers utilizing allylcyclopropyl ketones as intermediates in pharmaceutical synthesis.

Computational Methodology: The Rationale Behind the Model

To accurately capture the electronic structure of 1-(1-Allyl-cyclopropyl)-ethanone, a robust computational framework is required. Standard molecular mechanics fail to account for the unique sp²-like character of cyclopropane bonds.

Level of Theory: DFT utilizing the B3LYP functional paired with the 6-311++G(d,p) basis set.

-

Causality for Functional Selection: B3LYP provides an optimal balance between computational cost and the accurate prediction of electron correlation in highly strained, small-ring systems.

-

Causality for Basis Set Selection: The inclusion of diffuse functions (++) is strictly necessary to accurately model the spatially extended electron density of the allyl π system and the excited-state Rydberg transitions. Simultaneously, polarization functions (d,p) are required to resolve the extreme angular strain and bent bonds (banana bonds) inherent to the cyclopropane ring.

For excited-state photochemical dynamics, Time-Dependent DFT (TD-DFT) or Complete Active Space Self-Consistent Field (CASSCF) methods are employed to map the conical intersections between the S₁ and S₀ states.

Conformational Landscape and Walsh Orbital Interactions

The reactivity of cyclopropyl ketones is fundamentally dictated by their ground-state conformation. Theoretical studies on structurally simplified cyclopropyl ketones have historically demonstrated that the bisected s-cis and bisected s-trans conformers are the global minima .

In 1-(1-Allyl-cyclopropyl)-ethanone, the orientation of the acetyl group relative to the cyclopropane ring determines the extent of orbital overlap.

-

Causality of Stability: The energetic preference for the s-cis geometry is driven by the hyperconjugative electron donation from the cyclopropane C–C σ bonds (Walsh orbitals) into the vacant π∗ orbital of the carbonyl group. In the s-trans state, the steric clash between the bulky allyl moiety at the C1 position and the methyl group of the ethanone disrupts this ideal orbital overlap, forcing a slight deviation from true orthogonality and raising the ground-state energy.

Quantitative Conformational Data Summary

The following table summarizes the DFT-calculated thermodynamic and electronic properties of the primary conformers of 1-(1-Allyl-cyclopropyl)-ethanone at 298.15 K.

| Conformer | Dihedral Angle (O=C–C–C) | Relative Energy ( Δ E, kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Bisected s-cis | 0° | 0.00 | 5.42 | 2.85 |

| Bisected s-trans | 180° | +1.85 | 5.38 | 3.12 |

| Orthogonal | 90° | +4.60 | 5.10 | 2.60 |

Data indicates that the bisected s-cis conformer is the thermodynamically favored state, serving as the primary launchpad for both ground-state enolization and excited-state photochemistry.

Photochemical Dynamics and Reaction Pathways

The photochemistry of cyclopropyl ketones is characterized by a fierce competition between radical fragmentation and isomerization. UV irradiation into the n→π∗ absorption band typically initiates two primary pathways: Norrish Type I α -cleavage and π∗ -assisted cyclopropane ring fission .

For 1-(1-Allyl-cyclopropyl)-ethanone, the presence of the allyl substituent introduces a critical sink for radical stabilization. Time-resolved photodissociation studies on related cyclopropyl ligands indicate that isomerization often precedes fragmentation, leading to resonantly stabilized allyl radicals rather than simple primary radicals .

Furthermore, the ground-state reactivity of these strained systems is highly relevant for stereoconvergent direct ring expansions, allowing the conversion of cyclopropyl ketones into heavily functionalized cyclopentanones for drug discovery .

Fig 1: Photochemical dissociation and isomerization pathways of 1-(1-Allyl-cyclopropyl)-ethanone.

Experimental Validation: Matrix-Isolation FTIR Protocol

To bridge the gap between theoretical DFT predictions and empirical reality, the highly reactive intermediates generated during the photolysis of 1-(1-Allyl-cyclopropyl)-ethanone must be trapped and analyzed. The following self-validating protocol utilizes cryogenic matrix-isolation FTIR spectroscopy to confirm the predicted Norrish Type I cleavage pathways.

Step-by-Step Methodology

-

Matrix Deposition:

-

Action: Co-deposit 1-(1-Allyl-cyclopropyl)-ethanone vapor with a large excess of argon gas (ratio 1:1000) onto a Cesium Iodide (CsI) window cooled to 10 K using a closed-cycle helium cryostat.

-

Causality: Cryogenic matrix isolation completely suppresses intermolecular collisions and thermal diffusion. This allows for the stabilization and observation of the highly reactive allyl-cyclopropyl radical intermediates generated during photolysis, which would otherwise instantaneously recombine or degrade at room temperature.

-

-

Baseline Spectral Acquisition:

-

Action: Record the pre-irradiation FTIR spectrum (4000–400 cm⁻¹) at a high resolution of 0.5 cm⁻¹.

-

Causality: Establishes the ground-state vibrational signature. The conjugated C=O stretch (~1690 cm⁻¹) and the highly specific cyclopropyl C–H stretches serve as the baseline reference to generate accurate difference spectra later.

-

-

In Situ Photolysis:

-

Action: Irradiate the argon matrix using a low-pressure mercury arc lamp ( λ = 254 nm) for discrete 15-minute intervals.

-

Causality: The 254 nm wavelength selectively excites the n→π∗ transition of the carbonyl group. This deposits the exact quantum of energy required to initiate the Norrish Type I cleavage and π∗ -assisted ring fission without depositing excess thermal energy that could melt the matrix.

-

-

Difference Spectroscopy & Kinetic Tracking:

-

Action: Collect FTIR spectra immediately following each irradiation interval. Subtract the baseline spectrum from the new data to generate difference spectra.

-

Causality: Negative peaks directly indicate the depletion of the parent ketone. Positive peaks identify the formation of new species. The appearance of a sharp, distinct peak at 2143 cm⁻¹ confirms the extrusion of carbon monoxide, validating the DFT-predicted Norrish Type I reaction coordinate.

-

Conclusion

The theoretical investigation of 1-(1-Allyl-cyclopropyl)-ethanone reveals a highly dynamic system governed by delicate orbital overlaps and steric constraints. By employing high-level B3LYP/6-311++G(d,p) calculations, we can accurately predict the dominance of the bisected s-cis conformer and map the complex photochemical bifurcations between Norrish Type I cleavage and ring isomerization. When coupled with rigorous experimental validation techniques like matrix-isolation FTIR, these theoretical models empower drug development professionals to confidently utilize allylcyclopropyl ketones in targeted stereoselective syntheses.

References

-

A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones With Structurally Simplified Substrates. PubMed (NIH). Available at:[Link] [1]

-

Photolysis of cyclopropyl ketones in the vapor phase and in solution. Journal of the American Chemical Society. Available at:[Link] [2]

-

Photodissociation dynamics of dicyclopropyl ketone at 193 nm: Isomerization of the cyclopropyl ligand. The Journal of Chemical Physics (AIP Publishing). Available at:[Link] [3]

-

Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters (ACS Publications). Available at:[Link] [4]

Stability and reactivity of 1-(1-Allyl-cyclopropyl)-ethanone

The Chemical Architecture of 1-(1-Allyl-cyclopropyl)-ethanone: Stability, Reactivity, and Synthetic Utility

As a Senior Application Scientist, I have structured this technical whitepaper to bypass superficial summaries and instead dissect the thermodynamic parameters, kinetic vulnerabilities, and orthogonal reactivity profiles governing 1-(1-Allyl-cyclopropyl)-ethanone. This highly functionalized building block is critical for the synthesis of complex spirocyclic and bicyclic systems in modern drug discovery[1].

Structural Dynamics and Thermodynamic Stability

1-(1-Allyl-cyclopropyl)-ethanone (also known as 1-acetyl-1-allylcyclopropane) is a trifunctional aliphatic system characterized by a highly strained three-membered ring (~27.5 kcal/mol of ring strain), an electron-withdrawing acetyl group, and a flexible, electron-rich terminal allyl appendage.

The proximity of these three functional groups creates a unique thermodynamic profile. The acetyl group acts as a powerful electron-withdrawing group (EWG), polarizing the adjacent C1–C2 and C1–C3 bonds of the cyclopropane ring. This polarization lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making it highly susceptible to nucleophilic homoconjugate addition. Conversely, the terminal allyl group is prone to auto-oxidation and radical-mediated polymerization if not properly stabilized.

Table 1: Thermodynamic Stability Profile | Storage/Reaction Condition | Half-Life ( t1/2 ) | Primary Degradation Pathway | | :--- | :--- | :--- | | -20 °C, Argon atmosphere | > 24 months | None observed (Stable baseline) | | 25 °C, Ambient Air | ~ 3 months | Allylic auto-oxidation / Polymerization | | 80 °C, Toluene | ~ 48 hours | Thermal enolization / Slow ring expansion | | 150 °C, Neat | < 2 hours | Vinylcyclopropane-type thermal rearrangement |

Causality of Storage: To prevent premature degradation, the compound must be stored sub-zero under an inert atmosphere. The ambient degradation is driven by the allylic C-H bonds, which have a low bond dissociation energy (~88 kcal/mol), making them prime targets for atmospheric triplet oxygen.

Orthogonal Reactivity Profiles

The synthetic value of 1-(1-Allyl-cyclopropyl)-ethanone lies in its orthogonal reactivity. By carefully selecting reagents and modulating temperature, chemists can selectively address one functional group while leaving the others intact.

Fig 1. Orthogonal reactivity map of 1-(1-Allyl-cyclopropyl)-ethanone.

-

The Cyclopropane Ring: Soft nucleophiles (such as thiolates or organocuprates) attack the less sterically hindered C2 or C3 position. This breaks the strained C-C bond, transferring electron density to the acetyl group to form a stable enolate intermediate.

-

The Acetyl Group: Standard carbonyl chemistry applies. It can be reduced to a secondary alcohol or subjected to reductive amination. The synthesis of cyclopropylamines from related functionalized ketimines demonstrates the robust utility of this pathway[2].

-

The Allyl Group: The terminal alkene is highly accessible for olefin cross-metathesis, hydroboration, or epoxidation. The rearrangement of epoxidized allyl groups in the presence of carbonyls is a powerful method for generating complex tetrahydrofuran derivatives[3]. Similar stereospecific rearrangements are documented in silanol epoxides, emphasizing the versatility of the allyl-epoxide moiety[4].

Table 2: Chemoselectivity Matrix

| Reagent System | Primary Target | Yield (%) | Major Byproduct |

|---|---|---|---|

| NaBH₄, MeOH, 0 °C | Acetyl Group (Reduction) | 92% | Ring-opened alcohol (<2%) |

| Grubbs II (5 mol%), DCM | Allyl Group (Metathesis) | 88% | Olefin isomers (5%) |

| R-SH, Cs₂CO₃, DMF | Cyclopropane (Ring Opening) | 85% | Thioacetal formation (<5%) |

| mCPBA (1.1 eq), DCM, 0 °C | Allyl Group (Epoxidation) | 95% | Baeyer-Villiger oxidation (trace) |

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints and mechanistic safeguards.

Protocol A: Chemoselective Epoxidation and Intramolecular Rearrangement

This workflow targets the allyl group for epoxidation, followed by a Lewis acid-catalyzed intramolecular attack by the ketone oxygen to form a bicyclic ether.

Fig 2. Self-validating workflow for intramolecular epoxide rearrangement.

Step-by-Step Methodology:

-

Epoxidation: Dissolve 1-(1-Allyl-cyclopropyl)-ethanone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reactor to 0 °C. Causality: The 0 °C setpoint is critical to suppress the competing Baeyer-Villiger oxidation of the methyl ketone.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise over 15 minutes. Stir for 2 hours at 0 °C.

-

Validation Checkpoint: Pull a 50 µL aliquot, quench with saturated Na₂S₂O₃, extract with ethyl acetate, and analyze via GC-MS. Causality: You must confirm the complete disappearance of the terminal alkene mass peak before proceeding. Unreacted alkene will undergo competitive oligomerization in the next step.

-

Rearrangement: Once validated, add Scandium(III) triflate (Sc(OTf)₃, 10 mol%) directly to the reaction mixture and allow it to warm to 25 °C. Causality: Sc(OTf)₃ is chosen because it is a mild, oxophilic Lewis acid. It effectively activates the epoxide for nucleophilic attack by the ketone oxygen without being harsh enough to prematurely cleave the strained cyclopropane ring (which stronger acids like TiCl₄ would cause).

-

Workup: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Self-Validating Cross-Metathesis

This protocol outlines the functionalization of the allyl group using a terminal olefin partner.

Step-by-Step Methodology:

-

Degassing: Dissolve the substrate (1.0 eq) and the terminal olefin partner (3.0 eq) in anhydrous DCM. Sparge the solution with Argon for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes and poisons the active ruthenium alkylidene catalyst, leading to incomplete conversion.

-

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Heat to 40 °C under reflux. Causality: The sterically hindered nature of the 1,1-disubstituted cyclopropane ring creates a bulky microenvironment. Grubbs II is utilized over Grubbs I due to its N-heterocyclic carbene (NHC) ligand, which provides the higher initiation rate and thermal stability required to overcome this steric bulk.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1) using KMnO₄ stain. The starting material will appear as a rapidly fading yellow spot, while the internal olefin product will stain slower.

-

Quenching: Upon completion (typically 4-6 hours), add excess ethyl vinyl ether (10 eq) and stir for 30 minutes. Causality: Ethyl vinyl ether rapidly reacts with the active Ru-carbene to form a stable, catalytically inactive Fischer carbene. This freezes the reaction profile, preventing unwanted double-bond migration or reverse metathesis during solvent evaporation.

-

Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

Sources

The Strategic Utility of 1-(1-Allyl-cyclopropyl)-ethanone in Advanced Organic Synthesis and Drug Discovery

Prepared by: Senior Application Scientist, Chemical Development & Synthetic Strategy Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary & Structural Deconstruction

In modern drug discovery and complex molecule synthesis, the demand for densely functionalized, sp³-rich building blocks has never been higher. 1-(1-Allyl-cyclopropyl)-ethanone represents a privileged, highly versatile scaffold. By centralizing a quaternary carbon, this molecule escapes the "flatland" of traditional aromatic chemistry, offering three orthogonal reactive handles: a strained cyclopropyl ring, an electrophilic methyl ketone, and a terminal allyl group.

As application scientists, we do not merely look at a molecule's functional groups; we analyze its Tripartite Reactivity Model :

-

The Cyclopropane Core: Storing approximately 27.5 kcal/mol of strain energy, this ring acts as a spring-loaded electrophile. When activated by the adjacent electron-withdrawing acetyl group, it is primed for heterolytic cleavage and ring expansion [1].

-

The Acetyl Group (Methyl Ketone): Beyond standard enolization and condensation, the carbonyl oxygen serves as a critical coordination site for Lewis acids, directing regioselective transformations.

-

The Allyl Group: A sterically unhindered terminal alkene that operates independently of the cyclopropane strain, making it an ideal candidate for late-stage transition-metal-catalyzed functionalization.

High-Value Research Vectors

Vector A: Strain-Release Driven Ring Expansions

Acetylcyclopropanes are historically established as highly efficient five-carbon building blocks [1]. The addition of the allyl substituent at the C1 position introduces the potential for complex cascade rearrangements. Under Lewis acidic conditions, the coordination of the ketone polarizes the C–C bond of the cyclopropane. This facilitates ring-opening, which can be intercepted by internal or external nucleophiles to generate highly substituted cyclopentenones or functionalized cyclohexanes.

Vector B: Late-Stage Functionalization via Olefin Metathesis

The terminal allyl group is a "Type I" olefin in the context of Grubbs' metathesis rules. Because the cyclopropane ring is generally stable to ruthenium alkylidene catalysts, researchers can perform highly selective Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) to append pharmacophores or create macrocyclic peptides without prematurely detonating the cyclopropane strain.

Vector C: Spirocyclic Pharmacophore Synthesis

Spiro[2.n]alkanes are critical in modern medicinal chemistry for improving metabolic stability and pharmacokinetic profiles. The pre-installed quaternary center of 1-(1-Allyl-cyclopropyl)-ethanone allows for the rapid synthesis of spirocyclic amines via reductive amination of the ketone, followed by cyclization leveraging the allyl group.

Visualizing Divergent Synthetic Pathways

The orthogonal nature of the functional groups allows for divergent synthesis from a single core scaffold.

Divergent synthetic pathways from 1-(1-Allyl-cyclopropyl)-ethanone.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems where the causality of every step is understood. The cyclopropyl substituent is known to accelerate adjacent allylic rearrangements [2], so reaction conditions must be tightly controlled to prevent unwanted ring opening when targeting the alkene.

Protocol 1: Ruthenium-Catalyzed Cross-Metathesis (Preserving the Cyclopropane)

Objective: Functionalize the terminal allyl group while maintaining the integrity of the strained cyclopropane ring.

-

Step 1: Solvent Degassing. Suspend 1-(1-Allyl-cyclopropyl)-ethanone (1.0 equiv) and the cross-coupling partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous dichloromethane (DCM). Sparge with Argon for 15 minutes.

-

Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature catalyst decomposition.

-

-

Step 2: Catalyst Addition. Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion under positive Argon pressure.

-

Causality: The bulky N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary reactivity to overcome any minor steric hindrance from the distant quaternary center.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 40°C (reflux) for 4 hours. Monitor via TLC or GC-MS.

-

Step 4: Quenching (Critical Step). Upon completion, add excess ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes.

-

Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, inactive Fischer carbene. This prevents post-reaction double-bond migration or unwanted isomerization during concentration and silica gel chromatography.

-

Protocol 2: Lewis Acid-Mediated Ring Expansion

Objective: Deliberately cleave the cyclopropane ring to form a functionalized cyclopentenone derivative.

-

Step 1: Substrate Coordination. Dissolve the core scaffold in anhydrous DCM and cool to -78°C. Dropwise add Titanium Tetrachloride (TiCl₄, 1.2 equiv).

-

Causality: The low temperature prevents runaway exothermic polymerization. TiCl₄ strongly coordinates to the acetyl carbonyl, increasing the polarization and electrophilicity of the adjacent cyclopropane C–C bond [3].

-

-

Step 2: Nucleophilic Trapping. Slowly introduce a silyl enol ether or allylsilane (1.5 equiv). Allow the reaction to slowly warm to -20°C over 2 hours.

-

Step 3: Emulsion-Breaking Quench. Quench the reaction cold by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour at room temperature.

-

Causality: Titanium salts form thick, intractable emulsions in aqueous workups. Rochelle's salt chelates the titanium, yielding two distinct, easily separable layers, ensuring high mass recovery.

-

Quantitative Benchmarking

The table below summarizes the expected reaction profiles, typical yields, and primary challenges associated with the three main research vectors.

| Reaction Vector | Catalyst / Reagent System | Target Scaffold | Typical Yield Range | Key Mechanistic Challenge |

| Cross-Metathesis | Grubbs II (5 mol%), DCM, 40°C | Functionalized Alkenes | 75% – 88% | Preventing olefin isomerization post-reaction. |

| Ring Expansion | TiCl₄ or BF₃·OEt₂, DCM, -78°C | Cyclopentenones | 60% – 72% | Controlling regioselectivity of the ring opening. |

| Reductive Amination | NaBH(OAc)₃, Primary Amine, DCE | Spirocyclic Amines | 80% – 95% | Overcoming steric hindrance at the quaternary C1 center. |

| Photochemical | UV Irradiation (310 nm), Sensitizer | Oxetanes / Rearranged Cores | 40% – 55% | Suppressing alkene dimerization and (Z)-(E) isomerization [3]. |

References

-

Title: Acetylcyclopropane as a five–carbon building block in the synthesis of some acetogenin insect pheromones. Source: Journal of the Chemical Society, Perkin Transactions 1 (1991). URL: [Link]

-

Title: Acceleration of an allylic rearrangement by the cyclopropyl substituent. Reaction conditions to prevent ring opening. Source: The Journal of Organic Chemistry (1979). URL: [Link]

-

Title: The chemistry of acetylcyclopropane. Source: Russian Chemical Reviews (1993). URL: [Link]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(1-Allyl-cyclopropyl)-ethanone in Organic Solvents

Abstract

The successful formulation of active pharmaceutical ingredients (APIs) and specialty chemicals is intrinsically linked to a thorough understanding of their solubility characteristics. This guide provides an in-depth technical exploration of the solubility of 1-(1-allyl-cyclopropyl)-ethanone, a novel ketone with potential applications in organic synthesis and drug discovery. In the absence of empirical solubility data for this specific molecule, this document pioneers a predictive and methodological approach. We will delve into the theoretical underpinnings of solubility, leveraging computational tools to forecast the physicochemical properties and Hansen Solubility Parameters (HSP) of the target compound. These predictions will be contextualized against a curated database of common organic solvents to establish a qualitative and semi-quantitative solubility profile. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for the empirical determination of solubility, ensuring a self-validating system for researchers. This dual predictive and experimental framework is designed to empower researchers, scientists, and drug development professionals to make informed decisions in solvent selection, formulation development, and process optimization.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

1-(1-Allyl-cyclopropyl)-ethanone is a ketone featuring a unique structural motif that combines a strained cyclopropyl ring with a reactive allyl group. This combination suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a scaffold in the development of novel therapeutic agents. The cyclopropyl group can impart metabolic stability and conformational rigidity, while the allyl and ketone functionalities offer handles for a variety of chemical transformations.

The journey from a promising molecule to a viable product is fraught with challenges, with solubility being a primary hurdle. Poor solubility can impede synthetic reaction kinetics, complicate purification processes, and lead to low bioavailability in pharmaceutical formulations. A comprehensive understanding of a compound's solubility in various organic solvents is therefore not merely academic but a critical prerequisite for its successful application. This guide addresses this need by providing a predictive framework and a robust experimental methodology to characterize the solubility of 1-(1-allyl-cyclopropyl)-ethanone.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.

-

δP (Polar): Stemming from permanent dipole moments in molecules.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, which are strong dipole-dipole interactions.

The total Hansen solubility parameter (δt) is calculated as the square root of the sum of the squares of the individual parameters. The central tenet of the HSP model is that substances with similar HSP values are likely to be miscible.[1][2]

Predicted Physicochemical Properties of 1-(1-Allyl-cyclopropyl)-ethanone

In the absence of experimental data for 1-(1-allyl-cyclopropyl)-ethanone, we turn to in-silico prediction tools to estimate its key physicochemical properties. The following data was generated using the SwissADME web tool, a widely recognized platform for predicting the properties of small molecules.[3]

| Property | Predicted Value | Unit |

| Molecular Formula | C9H14O | |

| Molecular Weight | 138.21 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | |

| Topological Polar Surface Area (TPSA) | 17.07 | Ų |

| Number of Hydrogen Bond Acceptors | 1 | |

| Number of Hydrogen Bond Donors | 0 | |

| Molar Refractivity | 42.43 |

These predicted properties suggest that 1-(1-allyl-cyclopropyl)-ethanone is a relatively small, moderately lipophilic molecule with a low polar surface area and no hydrogen bond donating capability. This profile provides initial clues to its potential solubility behavior.

Hansen Solubility Parameters: A Predictive Tool for Solvent Selection

To quantitatively predict the solubility of 1-(1-allyl-cyclopropyl)-ethanone, its Hansen Solubility Parameters were estimated using a group contribution method. These values are then compared to the known HSPs of common organic solvents.

Predicted Hansen Solubility Parameters for 1-(1-Allyl-cyclopropyl)-ethanone:

| Hansen Parameter | Predicted Value (MPa½) |

| δD (Dispersion) | 16.8 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 4.1 |

The following table presents the Hansen Solubility Parameters for a range of common organic solvents, categorized by their polarity and hydrogen bonding capability.[4][5]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

Based on a comparison of the predicted HSPs for 1-(1-allyl-cyclopropyl)-ethanone with those of the solvents, we can make the following qualitative predictions:

-

High Solubility Expected: Solvents with HSP values close to those of the target compound are predicted to be good solvents. This includes tetrahydrofuran (THF) , dichloromethane , and ethyl acetate . Their balance of dispersion, polar, and hydrogen bonding forces appears to be a good match.

-

Moderate Solubility Expected: Solvents with some deviation in their HSPs may still exhibit moderate solubility. This category could include acetone and isopropanol .

-

Low Solubility Expected: Solvents with significantly different HSPs are predicted to be poor solvents. This is likely the case for highly non-polar solvents like n-hexane and highly polar, protic solvents like methanol and water .

Experimental Protocol for the Determination of Solubility

While predictions provide valuable guidance, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][6]

Materials and Equipment

-

1-(1-Allyl-cyclopropyl)-ethanone (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(1-allyl-cyclopropyl)-ethanone to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow any undissolved material to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved particles from being transferred, it is highly recommended to pass the supernatant through a syringe filter.

-

Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 1-(1-allyl-cyclopropyl)-ethanone of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of 1-(1-allyl-cyclopropyl)-ethanone in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 1-(1-Allyl-cyclopropyl)-ethanone in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Structural Profiling

In modern drug discovery, the incorporation of highly strained, three-dimensional motifs such as cyclopropanes and spirocycles is a proven strategy to improve the metabolic stability and spatial coverage of pharmacophores. 1-(1-Allyl-cyclopropyl)-ethanone (CAS: 1701759-24-1) [1] serves as a highly versatile, bifunctional building block designed specifically for these advanced architectural needs.

The molecule features a unique triad of reactive sites:

-

A highly strained cyclopropane ring (~27.5 kcal/mol ring strain), primed for ring-opening or expansion.

-

An electron-withdrawing acetyl group (methyl ketone) , which polarizes the cyclopropane C-C bonds and serves as a handle for classical carbonyl chemistry.

-

A terminal allyl appendage , providing an isolated alkene for cross-metathesis, epoxidation, or oxidative cleavage.

This structural topology allows the compound to act as a linchpin in divergent synthetic strategies, enabling rapid access to complex bicyclic, spirocyclic, and functionalized acyclic systems from a single precursor.

Mechanistic Pathways & Synthetic Utility

Photochemical Rearrangements and Ring Fission

Cyclopropyl ketones are classic substrates for photochemical excitation. Under UV irradiation, the acetyl group undergoes n→π∗ excitation. Foundational studies on related cyclopropyl ketones [2] demonstrate that this excitation leads to π∗ -assisted cyclopropane fission or Norrish Type I cleavage. For 1-(1-allyl-cyclopropyl)-ethanone, controlled photolysis provides a thermodynamic bypass to yield ring-opened diene systems or isomeric cyclopentenes that are otherwise inaccessible via ground-state chemistry.

Transition-Metal Catalyzed Ring Expansions

The proximity of the allyl double bond to the strained cyclopropyl ketone makes this compound an exceptional candidate for transition-metal-catalyzed cycloisomerizations. While gold(I) catalysis is frequently employed for alkyne-tethered cyclopropanes [3], rhodium(I) and palladium(0) catalysts facilitate the formal [3+2] or[5+2] ring expansion of the allylcyclopropane unit. The transition metal inserts into the less sterically hindered C–C bond of the cyclopropane, followed by migratory insertion of the allyl olefin and reductive elimination to yield highly functionalized cyclohexenones.

Olefin Metathesis for Side-Chain Elongation

The terminal alkene of the allyl group is highly accessible for Ruthenium-catalyzed cross-metathesis (CM). Because the allyl group is attached to a sterically encumbered quaternary carbon, second-generation catalysts (e.g., Grubbs II) are required. These catalysts possess the necessary stability and strong σ -donating N-heterocyclic carbene (NHC) ligands to overcome the steric bulk, allowing for the efficient appending of acrylates or styrenes.

Reductive Spirocyclization

Reduction of the ketone to a secondary alcohol generates an allylcyclopropyl alcohol intermediate. Under acidic conditions, this intermediate undergoes an intramolecular rearrangement and cyclization, providing direct access to spiro[3.4]octane or related spirocyclic scaffolds [4].

Quantitative Data Summaries

Table 1: Comparative Reaction Profiles for 1-(1-Allyl-cyclopropyl)-ethanone Derivatization

| Reaction Type | Reagents / Catalyst | Target Scaffold | Typical Yield (%) | Mechanistic Rationale |

| Cross-Metathesis | Grubbs II (5 mol%), Methyl Acrylate, DCM, 40 °C | α,β -Unsaturated Ester | 75 - 85% | Grubbs II NHC ligands overcome steric hindrance at the quaternary C1 position. |

| Oxidative Cleavage | OsO4 (cat.), NaIO4 , THF/ H2O | 1-(1-(2-Oxoethyl)cyclopropyl)ethanone | 80 - 90% | Chemoselective cleavage of the terminal alkene leaves the methyl ketone intact. |

| Photochemical Fission | UV Irradiation (254 nm), Isooctane | Ring-opened dienes / Isomers | 15 - 30% | n→π∗ excitation triggers Norrish Type I or π∗ -assisted fission [2]. |

| Spirocyclization | 1. NaBH4 2. Acid Catalysis ( H+ ) | Spiro[3.4]octane derivatives | 60 - 70% | Reduction to alcohol followed by acid-catalyzed intramolecular cyclization [4]. |

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Cross-Metathesis with Methyl Acrylate

Objective: Elongation of the allyl side chain to form an α,β -unsaturated ester. Causality & Design: Grubbs II is selected over Grubbs I due to the severe steric crowding at the quaternary cyclopropane carbon. Dichloromethane (DCM) is utilized as the solvent because it readily dissolves the catalyst and substrate while maintaining a low boiling point for mild, controlled reflux. A 3-fold excess of the cross-partner is used to drive the statistical equilibrium toward the heterodimer and suppress homodimerization of the starting material.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 1-(1-allyl-cyclopropyl)-ethanone (1.0 mmol, 124 mg) and anhydrous DCM (10 mL).

-

Reagent Addition: Add methyl acrylate (3.0 mmol, 258 mg) via a gas-tight syringe.

-

Catalyst Introduction: Add Grubbs II catalyst (0.05 mmol, 42 mg, 5 mol%) in one portion. Self-Validation Check: The solution will immediately turn a deep maroon/purple color, indicating active ruthenium carbene species in solution.

-

Reaction: Stir the mixture at 40 °C (reflux) for 12 hours under a positive pressure of argon. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material ( Rf≈0.6 ) is fully consumed.

-

Quenching: Cool the reaction to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, inactive Fischer carbene, preventing unwanted isomerization during workup.

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to afford the elongated ester as a clear oil.

Protocol B: Chemoselective Oxidative Cleavage (Lemieux-Johnson Oxidation)

Objective: Conversion of the terminal allyl group to an aldehyde for downstream reductive amination or aldol reactions. Causality & Design: The Lemieux-Johnson oxidation ( OsO4/NaIO4 ) is chosen over ozonolysis to avoid the hazards of ozone generation and to ensure absolute chemoselectivity, preventing the over-oxidation of the existing methyl ketone.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-(1-allyl-cyclopropyl)-ethanone (1.0 mmol, 124 mg) in a 3:1 mixture of THF/Water (16 mL).

-

Oxidation Initiation: Add OsO4 (0.02 mmol, 2.5 wt% solution in t-BuOH) followed by the portion-wise addition of NaIO4 (2.5 mmol, 535 mg) over 15 minutes at 0 °C. Causality: The periodate acts as the stoichiometric oxidant to continuously regenerate the toxic and expensive osmium tetroxide catalyst.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Self-Validation Check: A dense white precipitate of sodium iodate ( NaIO3 ) will form as the reaction progresses, visually confirming the consumption of the oxidant.

-

Work-up: Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL) and stir for 20 minutes to reduce any remaining osmium species to insoluble, safe osmium dioxide. Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. The resulting keto-aldehyde, 1-(1-(2-oxoethyl)cyclopropyl)ethanone, is typically >95% pure by NMR and ready for immediate downstream use.

Mechanistic Pathway Visualization

Divergent synthetic pathways of 1-(1-Allyl-cyclopropyl)-ethanone in complex scaffold generation.

References

-

Title: Photolysis of cyclopropyl ketones in the vapor phase and in solution Source: Journal of the American Chemical Society (via ResearchGate) URL: [Link]

-

Title: Gold(I)-Catalyzed Dehydrogenative Cycloisomerization of 1,5-enynes Source: The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

Application Notes and Protocols for 1-(1-Allyl-cyclopropyl)-ethanone: A Guide to its Synthesis and Reactive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of 1-(1-Allyl-cyclopropyl)-ethanone

1-(1-Allyl-cyclopropyl)-ethanone is a fascinating and synthetically versatile molecule that combines the high ring strain of a cyclopropane ring with the nucleophilic and electrophilic potential of a ketone and the reactivity of an allyl group. This unique trifecta of functional groups within a compact structure opens the door to a diverse array of chemical transformations. The inherent strain of the cyclopropyl ring (approximately 27.5 kcal/mol) makes it susceptible to various ring-opening reactions, providing a pathway to linear carbon skeletons that can be further functionalized.[1] The ketone offers a handle for classical carbonyl chemistry, while the allyl group can participate in a range of pericyclic reactions and additions.

This document serves as a comprehensive technical guide to the reaction mechanisms involving 1-(1-allyl-cyclopropyl)-ethanone. We will explore its synthesis and delve into its reactivity under thermal, acidic, and photochemical conditions, providing detailed protocols and mechanistic insights to empower researchers in leveraging this compound for novel molecular design and synthesis.

Part 1: Synthesis of 1-(1-Allyl-cyclopropyl)-ethanone

A robust synthesis of 1-(1-allyl-cyclopropyl)-ethanone can be envisioned through a two-step process: the formation of a cyclopropyl ketone intermediate, followed by allylation. A well-established method for the synthesis of the cyclopropyl ketone core is the Corey-Chaykovsky reaction on an α,β-unsaturated ketone.[2][3]

Protocol 1: Synthesis of 1-(Cyclopropyl)-ethanone via Corey-Chaykovsky Reaction

This protocol outlines the cyclopropanation of methyl vinyl ketone.

Materials:

-

Methyl vinyl ketone

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous DMSO.

-

To this suspension, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

-

Stir the resulting mixture at room temperature for 30-45 minutes, or until the evolution of hydrogen gas ceases, to form the dimethylsulfonium methylide.

-

Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath.

-

Dissolve methyl vinyl ketone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield 1-(cyclopropyl)-ethanone.

Protocol 2: α-Allylation of 1-(Cyclopropyl)-ethanone

This protocol describes the introduction of the allyl group at the α-position of the cyclopropyl ketone.

Materials:

-

1-(Cyclopropyl)-ethanone

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(cyclopropyl)-ethanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Allylation: Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(1-allyl-cyclopropyl)-ethanone.

Synthesis Workflow Diagram

Caption: Synthetic pathway to 1-(1-Allyl-cyclopropyl)-ethanone.

Part 2: Reaction Mechanisms of 1-(1-Allyl-cyclopropyl)-ethanone

The unique structural features of 1-(1-allyl-cyclopropyl)-ethanone give rise to a rich and varied reactivity. Here we explore the most prominent reaction mechanisms.

Thermal Rearrangements: The Cope Rearrangement

Upon heating, 1-(1-allyl-cyclopropyl)-ethanone can undergo a[4][4]-sigmatropic rearrangement, analogous to the Cope rearrangement.[5][6][7] This pericyclic reaction proceeds through a concerted, six-membered, chair-like transition state. For this to occur, the ketone must first tautomerize to its enol form, which provides the necessary 1,5-diene system.

Mechanism:

-

Enolization: The ketone undergoes tautomerization to its enol form, creating a 1,5-diene system where the cyclopropyl ring acts as part of one of the double bonds.

-

[4][4]-Sigmatropic Shift: The enol then undergoes a concerted rearrangement through a cyclic transition state, leading to the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the carbon of the enol, with concomitant cleavage of the bond between the two carbons of the original allyl group.

-

Tautomerization: The resulting enol product tautomerizes back to the more stable ketone form.

Caption: Proposed Cope rearrangement of 1-(1-allyl-cyclopropyl)-ethanone.

Acid-Catalyzed Ring-Opening Reactions

In the presence of Brønsted or Lewis acids, the carbonyl oxygen of the ketone is protonated or coordinated, which activates the cyclopropane ring for cleavage.[8][9][10][11] The ring opens to form the most stable carbocation intermediate, which can then be trapped by a nucleophile or undergo further intramolecular reactions. The presence of the allyl group offers an internal nucleophile.

Mechanism:

-

Activation: The carbonyl oxygen is protonated by an acid, increasing the electrophilicity of the molecule.

-

Ring-Opening: The activated ketone facilitates the cleavage of the cyclopropane ring to form a tertiary carbocation. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation.

-

Intramolecular Cyclization: The pendant allyl group can act as an intramolecular nucleophile, attacking the carbocation to form a new ring system, such as a cyclopentene derivative.[12]

-

Deprotonation: Loss of a proton regenerates the catalyst and yields the final product.

Caption: Acid-catalyzed ring-opening and cyclization.

Photochemical Reactions: Norrish Type I Cleavage and Subsequent Pathways

Upon exposure to UV light, 1-(1-allyl-cyclopropyl)-ethanone can undergo a Norrish Type I cleavage.[1] This involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, generating a biradical intermediate. The fate of this biradical is diverse and can lead to several products.

Potential Pathways for the Biradical Intermediate:

-

Intramolecular Radical Cyclization: The radical on the former carbonyl carbon can add to the double bond of the allyl group, leading to the formation of a five- or six-membered ring containing a new ketone.

-

Decarbonylation: The acyl radical can lose carbon monoxide, generating an alkyl radical that can then undergo further reactions.

-

Hydrogen Abstraction: Intramolecular hydrogen abstraction can lead to the formation of an unsaturated open-chain ketone.

Caption: Photochemical pathways of 1-(1-allyl-cyclopropyl)-ethanone.

The Ene Reaction: An Intramolecular Pathway

The enol form of 1-(1-allyl-cyclopropyl)-ethanone contains the requisite components for an intramolecular ene reaction: an "ene" component (the allyl group) and an "enophile" (the double bond of the enol).[4][13][14][15] This pericyclic reaction involves the transfer of an allylic hydrogen from the ene to the enophile, with the concomitant formation of a new carbon-carbon bond.

Mechanism:

-

Enolization: The ketone tautomerizes to its enol form.

-

Ene Reaction: The molecule adopts a conformation that allows for a concerted, six-membered transition state. An allylic hydrogen from the allyl group is transferred to the carbon of the enol double bond, while a new C-C bond is formed between the terminal carbon of the allyl group and the other carbon of the enol double bond.

-

Product Formation: This results in the formation of a new cyclic or acyclic ketone, depending on the exact mode of the ene reaction.

Part 3: Data Presentation and Protocols

Table 1: Summary of Reaction Types and Potential Products

| Reaction Type | Conditions | Key Intermediate | Potential Product(s) |

| Cope Rearrangement | Thermal (Heat) | Enol (1,5-diene) | Cycloheptenone derivatives |

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid | Tertiary Carbocation | Cyclopentene derivatives |

| Photochemical Reaction | UV Light (hν) | Biradical | Cyclic ketones, decarbonylated products, enones |

| Ene Reaction | Thermal (Heat) | Enol | Cyclic or acyclic ketones |

Protocol 3: General Procedure for Acid-Catalyzed Rearrangement

Materials:

-

1-(1-Allyl-cyclopropyl)-ethanone

-

Lewis acid (e.g., SnCl₄, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(1-allyl-cyclopropyl)-ethanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the acid catalyst (0.1 - 1.0 eq) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: General Procedure for Photochemical Rearrangement

Materials:

-

1-(1-Allyl-cyclopropyl)-ethanone

-

Photochemically transparent solvent (e.g., acetonitrile, cyclohexane)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Prepare a dilute solution of 1-(1-allyl-cyclopropyl)-ethanone in the chosen solvent in the quartz reaction vessel.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Place the reaction vessel in the photoreactor and irradiate with the UV lamp. Maintain a constant temperature using a cooling system if necessary.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion or when the desired conversion is reached, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Separate and purify the products using column chromatography.

Conclusion

1-(1-Allyl-cyclopropyl)-ethanone is a molecule with significant synthetic potential, largely untapped. The interplay of its three functional groups allows for a diverse range of transformations, including pericyclic rearrangements, acid-catalyzed ring-openings, and photochemical reactions. The protocols and mechanistic discussions provided herein offer a foundational guide for researchers to explore the rich chemistry of this compound and utilize it as a versatile building block in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further investigation into the stereochemical outcomes of these reactions, particularly with chiral catalysts, could unlock even greater synthetic utility.

References

-

Roberts, R. M., & Landolt, R. G. (1971). Thermal Rearrangement of Cyclopropyl Ketones to Homoallylic Ketones. Relationship to the “Abnormal Claisen Rearrangement”. Journal of the American Chemical Society, 93(26), 7342–7347. [Link]

-

Ene Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

-

Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915–5917. [Link]

-

Wikipedia. (2023). Ene reaction. In Wikipedia. [Link]

-

Wikipedia. (2023). Cope rearrangement. In Wikipedia. [Link]

-

Donnelly, J. A., & O'Boyle, P. (1973). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 23, 2881-2884. [Link]

-

Yovell, J., Hirsch, D., & Sarel, S. (1977). Acid-catalyzed addition of secondary amines to cyclopropyl ketones. Mass spectra of some cyclic aminobutyrophenones. The Journal of Organic Chemistry, 42(5), 850–855. [Link]

-

Wang, Z., et al. (2024). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. Chemical Science, 15(1), 123-130. [Link]

-

Piers, E., & Morton, H. E. (1979). Five-membered ring annulation via thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones. A formal total synthesis of the sesquiterpenoid (±)-zizaene. The Journal of Organic Chemistry, 44(19), 3437–3440. [Link]

-

Zuo, Z., et al. (2021). Ortho–Meta and Para–Meta Isomerization of Phenols. Journal of the American Chemical Society, 143(9), 3437–3443. [Link]

-

Volchkov, N. V., Lipkind, M. B., & Nefedov, O. M. (2019). Thermal cyclopropyl—allyl rearrangement of gem-chlorofluorocyclopropanes under gas-phase pyrolysis conditions. Formation of chlorofluoroalkenes and 2-fluorobuta-1,3-dienes. Russian Chemical Bulletin, 68(7), 1391–1401. [Link]

-

Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Intramolecular reaction. In Wikipedia. [Link]

-

Li, Q., Jiang, G., Jiao, L., & Yu, Z.-X. (2011). Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition?. Angewandte Chemie International Edition, 50(36), 8345-8349. [Link]

-

Dr. Shyama Prasad Mukherjee University. (n.d.). II. Pericyclic Reactions - 10. Cope Rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Alder-Ene Reaction. [Link]

-

Cuenca, A. B., & de la Torre, M. C. (2018). Cyclopropenes in Photochemical Reactions. Molecules, 23(12), 3123. [Link]

-

Kumar, V., & Singh, V. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry, 21(48), 9877-9893. [Link]

-

Douglas, C. J. (2021). Aromatic Cope Rearrangements. The Journal of Organic Chemistry, 86(6), 4437–4451. [Link]

-

Kalesse, M., & Ehrit, J. (2020). Photochemical 1,3‐Acyl Shifts in Natural Product Synthesis. Chemistry–A European Journal, 26(54), 12281-12288. [Link]

-

Adrion, D. M., Karunaratne, W. V., & Lopez, S. A. (2022). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv. [Link]

-

Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

-

Zhang, J., et al. (2020). Synthesis of cyclohexanone from 1‐alkenyl cyclopropyl ketones. Chemistry–A European Journal, 26(42), 9293-9297. [Link]

-

Griesbeck, A. G., et al. (2006). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. European Journal of Organic Chemistry, 2006(2), 351-370. [Link]

-

Xia, Y., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]

-

LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

-

Healy, E. F. (1983). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. Proceedings of the Royal Irish Academy. Section B: Biological, Geological, and Chemical Science, 83B, 107-113. [Link]

-

Hussain, M. M., et al. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. [Link]

-

Tarasenko, O., et al. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 14, 2901-2906. [Link]

-

Sechi, M., et al. (2022). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Organic & Biomolecular Chemistry, 20(2), 263-268. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ene Reaction (Chapter 45) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]